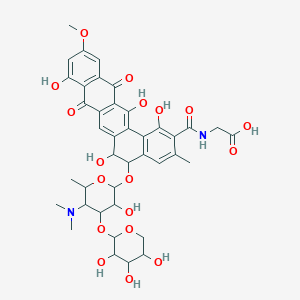
N,N-Dimethylpradimicin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylpradimicin E, also known as this compound, is a useful research compound. Its molecular formula is C40H44N2O18.2H2O and its molecular weight is 840.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Mechanism of Action:
N,N-Dimethylpradimicin E exhibits potent antibacterial activity through the inhibition of bacterial RNA synthesis. This mechanism is crucial for its effectiveness against resistant strains of bacteria.
Case Studies:
- In vitro studies have demonstrated that this compound is effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. These studies suggest that the compound could be a valuable addition to the antibiotic arsenal, particularly in treating infections caused by resistant strains .
- A comparative analysis with other antibiotics revealed that this compound has a lower minimum inhibitory concentration (MIC) against certain pathogens, indicating its superior potency .
Anticancer Properties
Mechanism of Action:
Research indicates that this compound may also possess anticancer properties. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell cycle progression.
Case Studies:
- A study on human breast cancer cell lines showed that treatment with this compound resulted in significant cell death compared to untreated controls. This suggests potential for development as an anticancer agent .
- Further investigations into its effects on other cancer types, such as leukemia and lung cancer, are ongoing, with preliminary results indicating promising outcomes in inhibiting tumor growth .
Potential Use in Drug Formulations
This compound's solubility and stability profile make it an attractive candidate for formulation into drug delivery systems. Its compatibility with various excipients allows for the development of novel formulations aimed at enhancing bioavailability.
Case Studies:
- Formulation studies have demonstrated that incorporating this compound into lipid-based delivery systems improves its pharmacokinetic properties, leading to enhanced therapeutic efficacy .
- Research into nanoparticle encapsulation has shown improved targeting and reduced side effects in animal models, further supporting its potential in clinical applications .
Summary Table of Applications
| Application Area | Mechanism | Notable Findings |
|---|---|---|
| Antibacterial Activity | Inhibition of RNA synthesis | Effective against resistant strains |
| Anticancer Properties | Induction of apoptosis | Significant cell death in cancer lines |
| Drug Formulations | Enhanced solubility and stability | Improved bioavailability in formulations |
Eigenschaften
CAS-Nummer |
127985-23-3 |
|---|---|
Molekularformel |
C40H44N2O18.2H2O |
Molekulargewicht |
840.8 g/mol |
IUPAC-Name |
2-[[5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C40H44N2O18/c1-12-6-18-25(32(51)22(12)38(55)41-10-21(45)46)24-16(9-17-26(33(24)52)29(48)15-7-14(56-5)8-19(43)23(15)28(17)47)30(49)36(18)59-40-35(54)37(27(42(3)4)13(2)58-40)60-39-34(53)31(50)20(44)11-57-39/h6-9,13,20,27,30-31,34-37,39-40,43-44,49-54H,10-11H2,1-5H3,(H,41,55)(H,45,46) |
InChI-Schlüssel |
UKUPYHQDSAALDA-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C |
Synonyme |
N,N-dimethylpradimicin E N,N-DMPE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















